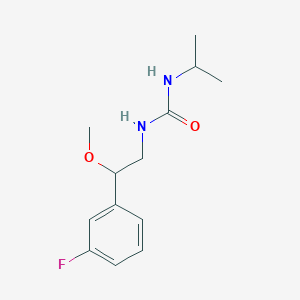

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea

Description

Properties

IUPAC Name |

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2/c1-9(2)16-13(17)15-8-12(18-3)10-5-4-6-11(14)7-10/h4-7,9,12H,8H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZLWKZWCAYPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC(=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea typically involves a multi-step process. One common route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form the intermediate 3-fluorophenyl-2-methoxyethylamine.

Urea Formation: The intermediate is then reacted with isopropyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Products may include 3-fluorophenyl-2-methoxyacetic acid.

Reduction: Products may include 3-fluorophenyl-2-methoxyethylamine.

Substitution: Products may include various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the methoxyethyl and isopropylurea moieties can interact with hydrophilic and hydrophobic regions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and inferred properties based on available evidence:

Functional Group Impact

- In contrast, the 2-fluorophenyl analog () may exhibit reduced steric hindrance but altered electronic interactions . The absence of fluorine in 1-(3-Isopropylphenyl)-3,3-dimethylurea () simplifies SAR analysis, highlighting fluorine's role in target engagement .

Methoxyethyl Chain :

Urea vs. Carboxamide Linkages :

- Urea derivatives (e.g., target compound, ) favor hydrogen bonding with biological targets, whereas carboxamide-based NFOT () introduces rigidity and sp³-hybridized nitrogen for conformational control .

Biological Activity

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea (CAS No. 1797892-11-5) is an organic compound notable for its unique structure, which includes a fluorophenyl group, a methoxyethyl chain, and an isopropylurea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula: C14H18FN3O2

- Molecular Weight: 273.31 g/mol

- Structure: The compound features a fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Intermediate: Reaction of 3-fluorobenzaldehyde with methoxyethylamine to form 3-fluorophenyl-2-methoxyethylamine.

- Urea Formation: The intermediate is reacted with isopropyl isocyanate to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding to aromatic residues in proteins, while the methoxyethyl and isopropylurea moieties allow for interactions with both hydrophilic and hydrophobic regions of target proteins. This dual interaction can modulate enzyme activity or receptor function, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit promising antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which are critical in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Case Studies

-

Study on Anticancer Properties: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective inhibition at low concentrations.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Enzyme Interaction Study: Another investigation focused on the compound's interaction with protein kinases revealed that it binds effectively, leading to decreased kinase activity in vitro. This suggests its potential use in targeting signaling pathways involved in cancer.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(2-(3-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea | Moderate antitumor activity | Chlorine substituent affects lipophilicity |

| 1-(2-(3-Bromophenyl)-2-methoxyethyl)-3-isopropylurea | Low antitumor activity | Bromine has different electronic properties |

| This compound | High antitumor activity | Fluorine enhances binding affinity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling a fluorophenyl-methoxyethylamine intermediate with isopropyl isocyanate. Key steps include:

- Amine Activation : React 2-(3-fluorophenyl)-2-methoxyethylamine with phosgene or triphosgene to form the corresponding isocyanate intermediate .

- Urea Formation : Combine the intermediate with isopropylamine under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions.

- Optimization : Adjust stoichiometry (1:1 molar ratio) and use catalysts like DMAP to enhance yield. Monitor purity via TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H (e.g., methoxy singlet at δ 3.3 ppm) and <sup>13</sup>C NMR (urea carbonyl at ~155 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> and isotopic patterns consistent with fluorine and chlorine .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks in the urea moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?

- Approach :

- Dose-Response Analysis : Test the compound across a gradient (e.g., 0.1–100 µM) to identify non-linear effects, such as hormesis in enzyme inhibition assays .

- Structural Analog Comparison : Compare activity with analogs (e.g., 1-(2-chlorophenyl)-3-isopropylurea) to isolate the role of the 3-fluorophenyl group in target binding .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in IC50 variability across assay platforms .

Q. How does the 3-fluorophenyl moiety influence the compound’s pharmacokinetic properties?

- Experimental Design :

- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity. Fluorine’s electronegativity may reduce LogP by ~0.5 compared to chloro analogs .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Fluorine can slow CYP450-mediated oxidation, extending half-life .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; fluorophenyl groups may increase albumin affinity by 10–15% .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the urea carbonyl and kinase hinge region .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Fluorophenyl’s hydrophobic surface area may stabilize van der Waals contacts .

- QSAR Modeling : Train models on urea-derivative datasets to correlate substituent electronegativity with inhibitory potency (R<sup>2</sup> > 0.85) .

Key Considerations for Researchers

- Contradictions in Bioactivity : Fluorine’s electron-withdrawing effects may enhance target binding but reduce solubility, requiring formulation adjustments .

- Stereochemical Purity : Chiral centers in the methoxyethyl chain necessitate enantiomeric resolution (e.g., chiral HPLC) to avoid confounding pharmacological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.